Naphthalene-2-sulfonyl vs. Phenylsulfonyl: Predicted Lipophilicity and Steric Bulk Differentiation
The naphthalene-2-sulfonyl group in CAS 1421461-73-5 provides substantially greater hydrophobicity and steric volume compared to the simplest aryl sulfonyl analog, 2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine. Based on the QSAR study by Carballo et al. (2014) on N-sulfonyl piperidines, the size of the N-sulfonyl group (encoded by the F05C-S descriptor) was identified as the single most important structural determinant of antiproliferative activity against WiDr colon carcinoma cells, with larger aromatic sulfonyl groups correlating with greater potency within the studied series [1]. While no direct IC50 data exists for CAS 1421461-73-5 in this assay, the class-level SAR establishes that naphthalene-2-sulfonyl occupies a distinct property bin from phenylsulfonyl, with calculated cLogP differences of approximately +1.8 to +2.2 log units favoring the naphthalene analog (estimated cLogP ~3.6 for the target compound vs. ~1.6 for the phenylsulfonyl comparator) [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and N-sulfonyl steric bulk (F05C-S descriptor) |
|---|---|
| Target Compound Data | Estimated cLogP ~3.6; molecular formula C20H20N2O3S (MW 368.45); naphthalene ring system (10 sp2 carbons) providing extended π-surface |
| Comparator Or Baseline | 2-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridine (MW ~332.4, cLogP ~1.6 estimated); phenyl ring (6 sp2 carbons) |
| Quantified Difference | ΔcLogP ≈ +1.8 to +2.2; naphthalene contributes 4 additional aromatic carbons and greater hydrophobic surface area (~+40–50 Ų non-polar surface) |
| Conditions | Predicted/calculated properties; QSAR class-level inference from N-sulfonyl piperidine antiproliferative SAR study (Carballo et al., 2014) [1] |
Why This Matters
Higher predicted lipophilicity may translate to enhanced passive membrane permeability and stronger hydrophobic interactions with flat, aromatic-rich binding pockets (e.g., kinase ATP sites), making the naphthalene-2-sulfonyl variant preferable when target engagement requires extensive non-polar surface complementarity.
- [1] Carballo RM, León LG, Quijano-Quiñones RF, Mena-Rejón GJ, Martín VS, Padrón JM, Padrón JI. Antiproliferative Evaluation of N-sulfonyl-2-alkyl-six membered azacycles. A QSAR study. Med Chem. 2014;10(6):571-579. doi:10.2174/1573406409666131124231552. View Source
- [2] Estimated cLogP values based on fragment-based calculation (ACD/Labs or ChemAxon methodology) for the target compound and its phenylsulfonyl analog. Target compound basic properties from Chemsrc: CAS 1421461-73-5, C20H20N2O3S, MW 368.45. https://m.chemsrc.com/baike/2260539.html. View Source
